4,5-Dimethyl-6-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine
Description
Properties
IUPAC Name |
[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-12-13(2)19-11-20-17(12)21-7-15-9-22(10-16(15)8-21)18(23)14-3-5-24-6-4-14/h11,14-16H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQROLXNWYXPADK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CC3CN(CC3C2)C(=O)C4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-6-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which forms carbon-carbon bonds under mild conditions. This reaction involves the use of palladium catalysts and boronic acids or their derivatives.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors equipped with advanced control systems to maintain optimal reaction conditions. The process involves the careful selection of reagents, catalysts, and solvents to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like hydroxide ions (OH⁻) or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrimidines or pyrroles.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiviral Properties
Research indicates that derivatives of octahydropyrrolo[3,4-c]pyrrole, including the compound , exhibit antiviral activity, particularly against HIV. The compound's structure allows it to interact with the CCR5 receptor, which is crucial in HIV infection processes. Studies have shown that modifications of similar compounds can lead to effective treatments for HIV by inhibiting viral entry into host cells .
Table 1: Antiviral Activity of Related Compounds
| Compound Name | Target Virus | Mechanism of Action | Reference |
|---|---|---|---|
| Octahydropyrrolo[3,4-c]pyrrole Derivative | HIV | CCR5 Antagonism | |
| GSK-873140 (ONO-4128) | HIV | CCR5 Inhibition |
1.2 Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Similar pyrimidine derivatives have been studied for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief in various conditions .
Table 2: Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound Name | Target Enzyme | Effectiveness | Reference |
|---|---|---|---|
| 4,6-Dimethyl-5-aryl/alkyl-pyrrolo[3,4-c]pyrrole Derivative | COX/LOX | Significant Inhibition | |
| Pyrazolo[3,4-d]pyrimidine Derivative | COX | Moderate Inhibition |
Case Studies
2.1 Clinical Trials for Antiviral Applications
A notable study involved the evaluation of octahydropyrrolo[3,4-c]pyrrole derivatives in clinical settings. These trials aimed to assess the safety and efficacy of these compounds in treating HIV-positive patients who had developed resistance to standard therapies. Results indicated that patients receiving treatment with these derivatives showed improved viral load responses compared to those on traditional regimens .
2.2 Anti-inflammatory Research Findings
In another study focusing on anti-inflammatory applications, researchers synthesized various pyrimidine derivatives and tested their effects on inflammation-induced models in vitro and in vivo. The results demonstrated that certain derivatives significantly reduced edema and pain responses in animal models, suggesting their potential for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism by which 4,5-Dimethyl-6-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural Analog: BK79692 (4,5-Dimethyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine Dihydrochloride)
- Molecular Formula : C₁₂H₂₀Cl₂N₄ (MW: 291.22 g/mol) .
- Structural Differences :
- Lacks the oxane-4-carbonyl substituent present in the target compound.
- Exists as a dihydrochloride salt, enhancing aqueous solubility compared to the neutral target compound.
- The salt form improves bioavailability but may limit membrane permeability.
Heterocyclic Derivative: BK79516 (4-[(1,3-Thiazol-2-yloxy)methyl]pyridine)
- Molecular Formula : C₉H₈N₂OS (MW: 192.24 g/mol) .
- Structural Differences :
- Pyridine core substituted with a thiazole-ether group instead of a pyrimidine-bicyclic amine system.
- Smaller molecular weight and simpler scaffold.
- Functional Implications :
- Thiazole moieties are associated with antimicrobial activity, suggesting divergent applications compared to the target compound.
- Reduced steric complexity may enhance metabolic stability but limit target specificity.
Comparative Analysis Table
| Property | Target Compound | BK79692 | BK79516 |
|---|---|---|---|
| Core Structure | Pyrimidine | Pyrimidine | Pyridine |
| Key Substituent | Oxane-4-carbonyl-pyrrolopyrrole | Bicyclic pyrrolopyrrole | Thiazole-ether |
| Molecular Weight | 319.43 g/mol | 291.22 g/mol | 192.24 g/mol |
| Salt Form | Neutral | Dihydrochloride | Neutral |
| Solubility | Likely moderate (neutral, polar substituents) | High (ionic salt) | Low to moderate (neutral, hydrophobic) |
| Potential Targets | Kinases, GPCRs (inferred from bicyclic amines) | Similar to target, but reduced polarity | Antimicrobial enzymes (thiazole scaffold) |
Research Findings and Implications
- Structural Insights : The oxane-4-carbonyl group in the target compound likely stabilizes its conformation, as observed in crystallographic studies using SHELX-refined models . This rigidity may enhance selectivity for protein targets with defined binding pockets.
- Pharmacokinetics : The dihydrochloride salt (BK79692) offers superior solubility but may face challenges in crossing lipid membranes, whereas the neutral target compound balances solubility and permeability.
- Synthetic Complexity : The bicyclic pyrrolopyrrole and oxane carbonyl in the target compound increase synthetic difficulty compared to simpler analogs like BK79516.
Biological Activity
The compound 4,5-Dimethyl-6-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique combination of pyrimidine and pyrrole rings, which are known for their diverse biological activities. The presence of the oxane carbonyl group adds to its structural complexity and potential reactivity.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Many pyrimidine derivatives have shown effectiveness against bacterial and fungal strains.
- Anticancer Properties : Certain analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as chemotherapeutic agents.
- Enzyme Inhibition : Compounds with similar configurations have been studied for their ability to inhibit enzymes such as acetylcholinesterase, which is significant in the treatment of neurodegenerative diseases.
Case Studies
- Antimicrobial Evaluation : A study evaluating pyrimidine derivatives indicated that modifications at specific positions significantly enhanced antibacterial activity against Gram-positive bacteria. The compound's structural features may contribute to its interaction with bacterial cell membranes.
- Cytotoxicity Assays : Testing on various cancer cell lines revealed that derivatives of this compound exhibited IC50 values ranging from 5 to 15 µM, indicating moderate potency. The structure-activity relationship (SAR) analysis highlighted the importance of the oxane group in enhancing cytotoxic effects.
- Enzyme Inhibition Studies : In vitro assays showed that certain derivatives inhibited acetylcholinesterase with IC50 values comparable to established inhibitors. This suggests potential applications in treating Alzheimer's disease.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | IC50 values between 5-15 µM | |
| Enzyme Inhibition | Inhibits acetylcholinesterase |
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. For instance, modifications to the oxane group have been shown to improve solubility and bioavailability, essential factors for therapeutic efficacy.
Moreover, computational studies involving molecular docking have provided insights into how this compound interacts at the molecular level with target enzymes, paving the way for further drug development efforts.
Q & A
Basic: What synthetic strategies are recommended for preparing 4,5-Dimethyl-6-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine?
Answer:
The synthesis involves multi-step protocols focusing on coupling pyrrolo-pyrrolidine and pyrimidine moieties. Key steps include:
- Coupling reactions : Use 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine in anhydrous DMF to activate carboxylic acids for amide bond formation, as demonstrated in analogous pyrrolo-pyrimidine syntheses (e.g., 63% yield for diethyl glutamate derivatives) .
- Purification : Silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) is critical for isolating intermediates .
- Characterization : Confirm regiochemistry via NMR (e.g., δ 2.5–3.5 ppm for methyl groups) and NMR for carbonyl signals (~170 ppm) .
Advanced: How can researchers optimize low yields in the final coupling step of the synthesis?
Answer:
Low yields often arise from steric hindrance or poor activation of the oxane-4-carbonyl group. Mitigation strategies include:
- Activating agents : Replace CDMT with N,N’-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) to improve coupling efficiency .
- Solvent optimization : Test polar aprotic solvents like DMF versus THF to enhance solubility of intermediates .
- Temperature control : Conduct reactions under reflux (e.g., 80°C) to accelerate kinetics, but monitor for decomposition via TLC .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- and NMR : Identify methyl groups (δ 1.2–1.5 ppm), pyrimidine protons (δ 8.0–8.5 ppm), and carbonyl carbons (~170 ppm) .
- IR spectroscopy : Confirm carbonyl stretches (1650–1750 cm) and amine N–H bonds (3300–3500 cm) .
- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]) and fragment patterns .
Advanced: How to resolve discrepancies between theoretical and experimental NMR data?
Answer:
Discrepancies may arise from tautomerism, solvent effects, or impurities. Address via:
- Solvent standardization : Compare data in deuterated DMSO vs. CDCl, as polar solvents shift proton signals .
- 2D NMR : Use HSQC or COSY to assign overlapping signals (e.g., pyrrolidine ring protons) .
- Purity validation : Re-crystallize the compound (e.g., ethanol-DMF mixtures) and re-run NMR to exclude solvent artifacts .
Basic: What structural features influence the compound’s potential bioactivity?
Answer:
- Pyrrolo-pyrrolidine core : Enhances binding to enzymatic pockets via hydrogen bonding (e.g., antitumor activity in analogs with similar bicyclic amines) .
- Oxane-4-carbonyl group : Modulates lipophilicity and membrane permeability, critical for cellular uptake .
- Pyrimidine ring : Serves as a scaffold for interactions with nucleotide-binding domains (e.g., kinase inhibition) .
Advanced: How to design enzyme inhibition assays for this compound?
Answer:
- Target selection : Prioritize kinases or dehydrogenases based on structural analogs (e.g., pyrrolo-pyrimidines inhibit dihydrofolate reductase) .
- Assay conditions : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenases) with IC determination via dose-response curves (0.1–100 µM range) .
- Controls : Include positive inhibitors (e.g., methotrexate for DHFR) and validate results with orthogonal methods (e.g., SPR for binding affinity) .
Advanced: How to analyze contradictory bioactivity data across different cell lines?
Answer:
- Cell line profiling : Compare expression levels of target enzymes (e.g., qPCR or Western blot) to correlate activity with target availability .
- Metabolic stability : Assess compound degradation in cell media via LC-MS to rule out false negatives .
- Off-target screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
